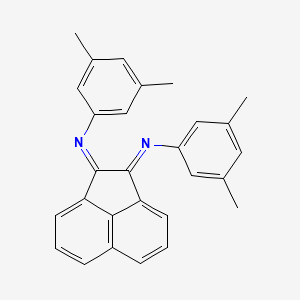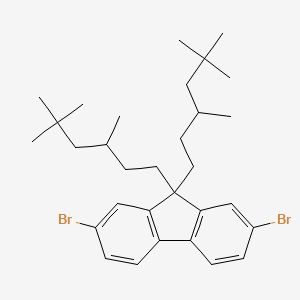![molecular formula C13H28O6 B14248552 Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol CAS No. 313692-16-9](/img/structure/B14248552.png)
Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol is a chemical compound with the molecular formula C10H22O5. This compound is known for its unique structure, which includes multiple ether linkages and a hydroxyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol typically involves the reaction of 1,3-propanediol with ethoxypropyl chloride in the presence of a base to form 1-(3-ethoxypropoxy)propan-1-ol. This intermediate is then reacted with acetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a solvent for various reactions.
Biology: In the study of enzyme kinetics and as a stabilizer for biological samples.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of polymers and as a plasticizer.
Mechanism of Action
The mechanism of action of acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether linkages provide flexibility to the molecule, allowing it to interact with different substrates and enzymes .
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethoxypropoxy)-1-propanol: Similar structure but lacks the acetic acid moiety.
Propan-1-ol: A simpler alcohol with fewer ether linkages.
Ethoxypropyl acetate: Contains similar functional groups but different overall structure.
Uniqueness
Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol is unique due to its combination of multiple ether linkages and a hydroxyl group, which imparts distinctive chemical properties and reactivity. This makes it valuable in various applications where such properties are desired .
Properties
CAS No. |
313692-16-9 |
|---|---|
Molecular Formula |
C13H28O6 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C11H24O4.C2H4O2/c1-3-11(12)15-10-6-9-14-8-5-7-13-4-2;1-2(3)4/h11-12H,3-10H2,1-2H3;1H3,(H,3,4) |
InChI Key |
FJFLKLWRQGSFNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OCCCOCCCOCC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


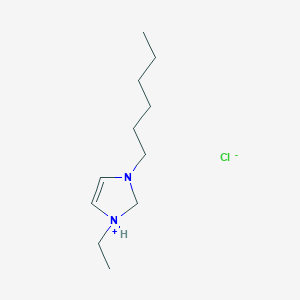
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)
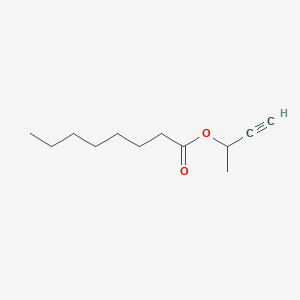



![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)
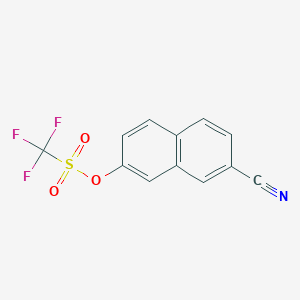
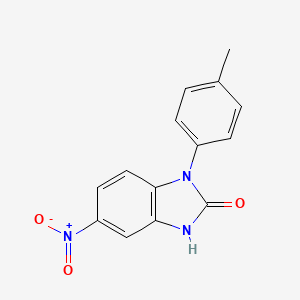
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)
![3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B14248540.png)

